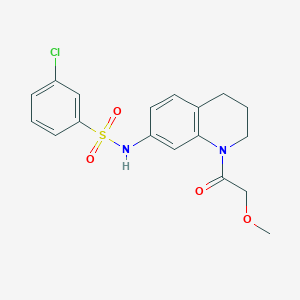

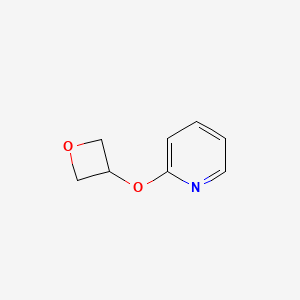

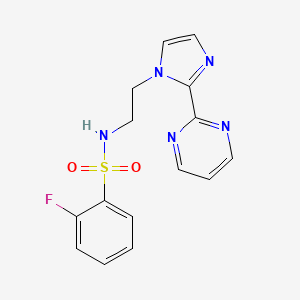

2-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

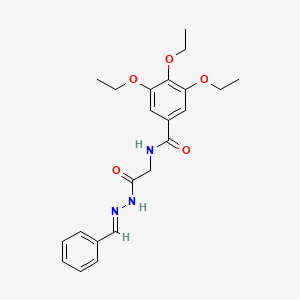

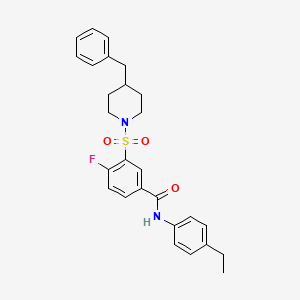

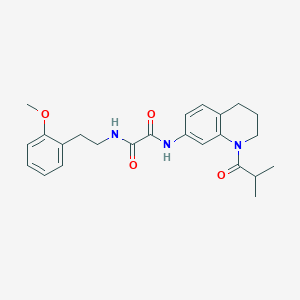

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings (pyrimidine and imidazole) and various functional groups (sulfonamide, fluorobenzene) would contribute to its three-dimensional structure and potentially its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The pyrimidine and imidazole rings, for example, might undergo substitution reactions. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group might make the compound more polar and therefore more soluble in water. The fluorine atom on the benzene ring could influence the compound’s reactivity .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

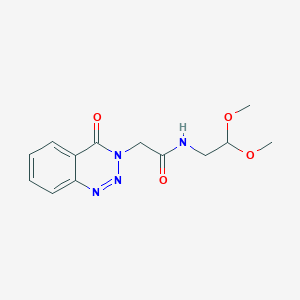

Compounds with structures similar to 2-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide have been synthesized for biological evaluations, notably for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), suggesting potential applications in the study of neurodegenerative disorders through positron emission tomography (PET) imaging (Fookes et al., 2008).

Anticancer and Antimicrobial Applications

Novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives bearing N-(benzoxazol-2-yl) or N-(1,3-dihydro-2H-benzimidazol-2-ylidene) moieties have shown promising in vitro antitumor activity against non-small cell lung cancer (NSCLC) and melanoma cell lines, as well as antibacterial properties, indicating the potential of sulfonamide derivatives in cancer and bacterial infection treatments (Sławiński & Brzozowski, 2006).

Antiviral Drug Discovery

Research has explored the synthesis and evaluation of compounds, including those related to pyrimidine and imidazole derivatives, for antiviral drug discovery, highlighting the significance of these compounds in developing new treatments for viral infections (De Clercq, 2009).

Analytical and Environmental Applications

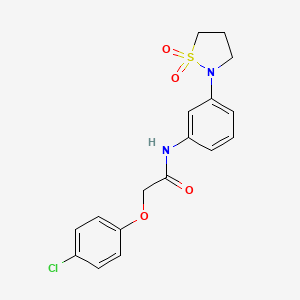

A chromogenic reagent involving an imidazole and pyrimidine structure was developed for the spectrophotometric determination of Nickel (II) in alloys, demonstrating the utility of such compounds in analytical chemistry and environmental monitoring (Kadhim et al., 2020).

Sensor Development

Pyrazoline derivatives, related to the target compound, have been utilized for the selective fluorometric "turn-off" sensing of Hg2+, showcasing their application in developing sensitive and selective detection techniques for environmental and biological sciences (Bozkurt & Gul, 2018).

Mécanisme D'action

Target of Action

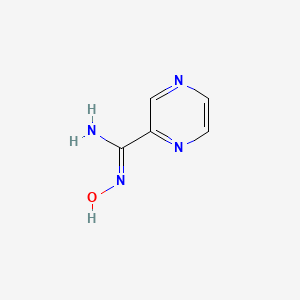

It is known that pyrimidine derivatives have a broad range of biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

Pyrimidine derivatives are known to interact with their targets in a variety of ways, often by inhibiting key enzymes or binding to specific receptors .

Biochemical Pathways

These could include pathways involved in viral replication, bacterial growth, fungal proliferation, and insect development .

Pharmacokinetics

Pyrimidine derivatives are generally known for their diverse chemical structures and have been the focus of synthetic methodologies that serve molecules with improved druglikeness and adme-tox properties .

Result of Action

One study showed that a similar compound exhibited excellent antifungal activity against phomopsis sp, with an EC50 value of 105 μg/ml, which was even better than that of Pyrimethanil .

Orientations Futures

Analyse Biochimique

Biochemical Properties

It has been shown to exhibit antifungal activity against certain species of fungi

Cellular Effects

Its antifungal activity suggests that it may interfere with cellular processes essential for the growth and survival of fungi .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through interactions with specific biomolecules in fungi, potentially leading to inhibition of key enzymes or changes in gene expression .

Propriétés

IUPAC Name |

2-fluoro-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O2S/c16-12-4-1-2-5-13(12)24(22,23)20-9-11-21-10-8-19-15(21)14-17-6-3-7-18-14/h1-8,10,20H,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJNFJXDYPBUAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2940949.png)

![1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one](/img/structure/B2940954.png)

![1-(3,4-dichlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2940959.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2940961.png)